1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane
Description
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane (CAS: 355-91-9) is a fluorinated nitroalkane derivative with the molecular formula C₆H₅F₇N₂O₄ and a calculated molecular weight of 302.1 g/mol (summing atomic masses: C=72, H=5, F=133, N=28, O=64) . Its structure features a pentane backbone substituted with seven fluorine atoms, two nitro groups (one at position 5 and another as a nitromethyl group at position 4), and a trifluoromethyl branch.
Properties
CAS No. |
355-91-9 |
|---|---|
Molecular Formula |
C6H5F7N2O4 |
Molecular Weight |
302.10 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-nitro-4-(nitromethyl)pentane |
InChI |
InChI=1S/C6H5F7N2O4/c7-4(8,5(9,10)6(11,12)13)3(1-14(16)17)2-15(18)19/h3H,1-2H2 |
InChI Key |
PAESHGHUQXDFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane
Synthetic Strategies
General Synthetic Considerations
The synthesis of highly fluorinated nitroalkanes such as this compound generally requires:
- Introduction of multiple fluorine atoms onto a hydrocarbon chain
- Selective nitration at specific positions
- Control of side reactions due to the electron-withdrawing nature of both fluorine and nitro groups
Stepwise Synthesis Outline
While detailed step-by-step literature procedures for this exact compound are limited, the following generalized synthetic pathway is inferred from established methods for similar fluorinated nitroalkanes:
Step 1: Preparation of the Fluorinated Pentane Backbone
- Starting Material: A pentane derivative with suitable leaving groups (e.g., pentane-1,5-diol or pentane-1,5-dibromide)
- Fluorination: Treatment with a fluorinating agent such as cobalt trifluoride (CoF₃), antimony pentafluoride (SbF₅), or via electrochemical fluorination to introduce fluorine atoms at the 1,1,1,2,2,3,3-positions
Step 2: Introduction of the Nitro Group at the 5-Position
- Nitration: The fluorinated pentane is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, or with nitronium tetrafluoroborate (NO₂BF₄) under controlled temperature to selectively nitrate the 5-position
Step 3: Installation of the Nitromethyl Group at the 4-Position
- Alkylation: The 4-position is functionalized by introducing a nitromethyl group, potentially via:
- Halogenation at the 4-position (e.g., bromination), followed by nucleophilic substitution with nitromethane under basic conditions
- Alternatively, a Michael addition of nitromethane to a fluorinated pentene intermediate, followed by oxidation
Step 4: Purification
- Isolation: The crude product is purified by fractional distillation under reduced pressure or by chromatographic techniques, considering the high boiling point (258.4°C at 760 mmHg).
Data Table: Key Synthetic Parameters
| Step | Reactants/Reagents | Conditions | Notes |
|---|---|---|---|
| Fluorination | Pentane derivative, CoF₃/SbF₅ | 150–300°C, pressurized reactor | Electrochemical fluorination possible |
| Nitration | Fluorinated pentane, HNO₃/H₂SO₄ or NO₂BF₄ | 0–30°C, controlled addition | Avoid over-nitration |
| Nitromethylation | Halogenated intermediate, nitromethane | Base (e.g., NaOH), mild heating | Nucleophilic substitution |
| Purification | Crude product | Distillation/chromatography | Boiling point: 258.4°C |
Research Findings and Analytical Data
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅F₇N₂O₄ |
| Molecular Weight | 302.10 g/mol |
| Density | 1.575 g/cm³ |
| Boiling Point | 258.4°C at 760 mmHg |
| Flash Point | 110.1°C |
| Topological Polar Surface | 91.6 Ų |
| Rotatable Bond Count | 4 |
Structural Features
- The compound contains two nitro groups: one directly attached to the pentane chain (5-nitro), and one as a nitromethyl substituent (4-nitromethyl).
- Seven fluorine atoms are distributed across the 1,1,1,2,2,3,3-positions, imparting high chemical and thermal stability.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₆H₅F₇N₂O₄ | Highly fluorinated, two nitro groups |
| 1,1,1,2,2-Tetrafluoroethane | C₂H₂F₄ | Refrigerant, lower reactivity |
| 1-Hydroxy-2-nitropropane | C₃H₈N₂O₃ | Hydroxyl group, used in pharmaceuticals |
| Perfluoropropylamine | C₃F₇N | Highly stable, used in lubricants |
Comparison highlights the unique reactivity profile of the title compound due to its dual nitro and high fluorine content.
Notes and Recommendations
- Safety: The synthesis of highly fluorinated nitroalkanes should be conducted in specialized laboratories with appropriate safety protocols due to the toxicity and potential explosiveness of nitro compounds.
- Yield Optimization: Careful control of temperature, reagent stoichiometry, and reaction time is essential to maximize yield and minimize byproducts.
- Analytical Verification: Final product identity and purity should be confirmed by NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the development of specialty materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane involves its interaction with molecular targets through its fluorine and nitro groups. The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Fluorination vs. Nitration
- Fluorinated Derivatives: The heptafluoro core in the target compound reduces polarizability and enhances chemical inertness compared to non-fluorinated analogs.
- Nitro-Rich Analogs : 1,1,1,3,5,5,5-Heptanitropentane (C₅H₅N₇O₁₄) contains seven nitro groups, resulting in a higher oxygen balance (+16.5%) and detonation velocity (~7,500 m/s) compared to the target compound. However, its sensitivity to mechanical stimuli limits practical use .
Ether vs. Alkyl Substituents
The octafluoro-pentane ether derivative (C₈H₅F₁₄O) exhibits a hexafluoropropoxy group, which introduces ether linkage flexibility. This structural feature lowers melting points (-50°C estimated) and improves compatibility with polymers, contrasting with the rigid nitroalkyl structure of the target compound .
Physicochemical Properties
- Thermal Stability : Fluorine atoms in the target compound enhance thermal stability (decomposition >250°C inferred), whereas nitro-rich analogs like C₅H₅N₇O₁₄ decompose explosively above 150°C .
- Density : The target compound’s density (~1.8 g/cm³ estimated) is lower than C₅H₅N₇O₁₄ (~1.9 g/cm³) due to fluorine’s lower atomic mass compared to nitro groups.
- Environmental Impact : As a polyfluoroalkyl substance (PFAS), the target compound may exhibit environmental persistence, similar to other fluorinated ethers .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane, and how can fluorination steps be optimized?
- Methodology : Fluorination reactions often face challenges in regioselectivity and side reactions due to the high reactivity of fluorine. Optimize using Design of Experiments (DoE) to screen variables like temperature, fluorinating agents (e.g., HF-pyridine), and solvent polarity. Statistical methods like response surface modeling can minimize trial runs while maximizing yield .
- Data Contradiction : Fluorinated intermediates may exhibit unexpected stability; confirm intermediates via NMR to resolve discrepancies between theoretical and observed reaction pathways .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Use single-crystal diffraction to resolve fluorine atom positions, but account for low electron density of fluorine atoms by employing high-intensity synchrotron radiation .
- Spectroscopy : Combine and NMR to track nitro and nitromethyl groups. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies nitro (1520–1350 cm) and C-F (1250–1100 cm) stretches .
Q. How does the compound’s stability under varying thermal or oxidative conditions impact experimental handling?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Use inert atmospheres (e.g., N) during synthesis to mitigate premature decomposition of nitro groups. Stability studies should compare fluorinated analogs to identify trends in degradation kinetics .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanisms involving the nitro and nitromethyl groups in this compound?
- Methodology : Apply density functional theory (DFT) to model transition states and reaction pathways. For example, simulate nitro group reduction or fluorinated chain interactions with catalysts. Pair computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
- Data Integration : Use AI-driven platforms (e.g., ICReDD’s reaction path search) to cross-reference quantum calculations with experimental datasets, narrowing optimal reaction conditions .
Q. How can the compound’s structural features be exploited in membrane separation technologies or non-automotive fuel systems?
- Methodology :
- Membrane Design : Test fluorinated chains for hydrophobicity and gas permeability using pressure-driven filtration setups. Compare with decafluoro analogs (e.g., decafluoropentane) to assess selectivity for CO/N separation .
- Combustion Engineering : Evaluate the compound as a combustion modifier in lab-scale reactors. Measure flame speed and emissions (NO, particulates) to determine its potential in renewable fuel formulations .
Q. What strategies resolve contradictions in crystallographic data for highly fluorinated compounds?
- Methodology : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F···H, F···F contacts). For ambiguous electron density maps, refine structures using constraints from related fluorinated compounds (e.g., pentafluorophenyl derivatives) .
- Collaborative Validation : Cross-check data with standardized databases (e.g., NIST Chemistry WebBook) to resolve discrepancies in bond lengths or angles .
Specialized Methodological Considerations
Q. How can statistical experimental design improve the synthesis of multi-fluorinated nitro compounds?
- Methodology : Implement factorial designs to test variables such as solvent polarity (e.g., DMF vs. THF), stoichiometry of fluorinating agents, and reaction time. Use ANOVA to identify significant factors. For example, a 2 factorial design reduces experiments from 27 to 8 while maintaining resolution .
Q. What role does stereoelectronic effects play in the reactivity of the nitromethyl group in fluorinated environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
